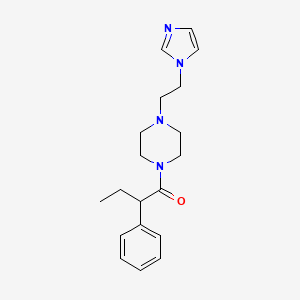

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one

Description

1-(4-(2-(1H-Imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound featuring a piperazine core substituted with an imidazole-containing ethyl group and a phenylbutanone moiety. This structure combines pharmacologically relevant motifs:

- Piperazine: Enhances solubility and modulates receptor binding through its flexible nitrogen-rich ring .

- Imidazole: Commonly found in bioactive molecules (e.g., antifungals, kinase inhibitors) due to its ability to coordinate metal ions and participate in hydrogen bonding .

- Phenylbutanone: The ketone group may influence metabolic stability, while the phenyl ring contributes to hydrophobic interactions .

Properties

IUPAC Name |

1-[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-2-phenylbutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O/c1-2-18(17-6-4-3-5-7-17)19(24)23-14-12-21(13-15-23)10-11-22-9-8-20-16-22/h3-9,16,18H,2,10-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOGWJFUZQLRFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CCN3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Moiety: The imidazole ring can be synthesized through a condensation reaction involving glyoxal, formaldehyde, and ammonia or primary amines.

Attachment of the Piperazine Ring: The imidazole derivative is then reacted with a piperazine compound through nucleophilic substitution, forming a bond between the imidazole and piperazine rings.

Introduction of the Phenylbutanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole alcohols or amines.

Scientific Research Applications

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The piperazine ring may interact with neurotransmitter receptors, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Differences :

- The dioxolane and dichlorophenyl groups in Leniolisib enhance its specificity for cortisol synthesis enzymes, whereas the phenylbutanone in the target compound may favor different metabolic pathways or target affinities .

Aminoimidazole Derivatives as Kinase Inhibitors

Example Compound: 2-[4-(2-Methyl-6-{[1-(2-phenylethyl)-1H-imidazol-4-yl]amino}pyrimidin-4-yl)piperazin-1-yl]acetamide .

Structural Insights :

- The pyrimidine-acetamide group in the analog facilitates ATP-binding pocket interactions in kinases. The target compound’s phenylbutanone may instead favor allosteric modulation or non-kinase targets.

Antihistamines with Piperazine/Imidazole Moieties

Example Compound : Astemizole (1-[(4-fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) .

| Property | Target Compound | Astemizole |

|---|---|---|

| Core Structure | Piperazine + imidazole | Piperidine + benzimidazole |

| Key Substituents | Phenylbutanone | Fluorophenyl, methoxyphenyl |

| Biological Activity | Undefined | H1 receptor antagonism (Ki: 0.3 nM) |

| Therapeutic Use | Undefined | Antihistamine |

Functional Contrast :

- Astemizole’s benzimidazole and fluorophenyl groups optimize H1 receptor binding. The target compound’s imidazole-piperazine scaffold lacks the aromatic stacking features critical for antihistamine activity .

Research Implications and Gaps

- Structural Predictions : The target compound’s imidazole-piperazine motif is shared with kinase inhibitors (e.g., Src family) and cortisol synthesis modulators. Molecular docking studies using tools like the CCP4 suite could clarify its binding preferences.

- Synthetic Routes : Analogous compounds (e.g., Leniolisib) are synthesized via nucleophilic substitutions and coupling reactions , suggesting feasible pathways for the target compound.

- Unanswered Questions: No direct in vitro/in vivo data exist for the target compound. Prioritizing assays for kinase inhibition (per ) or cortisol modulation (per ) is recommended.

Biological Activity

1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one, a compound featuring imidazole and piperazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is with a complex structure that allows for various interactions with biological targets. Its unique features include:

- Imidazole and Piperazine Rings : These structural elements are known for their ability to interact with biological receptors.

- Phenylbutanone Backbone : This provides a hydrophobic character that may enhance membrane permeability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates such as imidazole derivatives and piperazine. The synthetic routes often prioritize efficiency and adherence to green chemistry principles to minimize environmental impact.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. A study evaluated the antiproliferative activity against various cancer cell lines, revealing the following findings:

- Selectivity : The compound showed a selectivity index indicating a higher tolerance in normal cells compared to tumor cells, with a tolerance ratio of 23–46-fold .

- Mechanism of Action : It induces apoptosis in cancer cells by modulating key proteins involved in the apoptotic pathway. Specifically, it increased Bax protein levels while decreasing Bcl-2 levels, leading to enhanced caspase activation .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| A549 | 18.53 | 23 |

| HeLa | 3.24 | 46 |

| SGC-7901 | Not specified | Not specified |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on specific enzymes, such as cytochrome P450C24A1 (CYP24A1). Inhibition ranged from IC50 values of 0.3 µM to 72 µM, demonstrating its potential as a lead compound for further drug development .

Case Studies

Several studies have documented the biological efficacy of this compound:

-

Anticancer Studies :

- A study found that treatment with the compound resulted in a significant increase in apoptosis rates in HeLa cells compared to standard chemotherapy agents like 5-FU .

- The activation of mitochondrial apoptotic pathways was confirmed through Western blot analysis, indicating its potential for targeted cancer therapy.

-

Pharmacological Evaluation :

- The pharmacological profile suggests that the compound may act on multiple targets due to its structural complexity, which could lead to multifunctional therapeutic applications.

Q & A

Q. What are the recommended safety protocols for handling 1-(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)-2-phenylbutan-1-one in laboratory settings?

- Methodological Answer : Due to structural similarities to imidazole-piperazine derivatives, this compound likely shares hazards with related substances, including acute toxicity (inhalation, dermal contact) and environmental risks. Key protocols include:

- Use of PPE (gloves, goggles, lab coats) and fume hoods to avoid inhalation .

- Storage in airtight containers at low temperatures (<4°C) to prevent degradation or reactivity .

- Immediate decontamination with ethanol or sodium bicarbonate for spills, followed by proper disposal of contaminated materials .

- Emergency procedures: Contact poison control centers and provide CAS-specific data during exposure incidents .

Q. How can the structural identity of this compound be confirmed using spectroscopic methods?

- Methodological Answer :

- NMR : Compare - and -NMR spectra with reference data for imidazole-piperazine derivatives. For example, imidazole protons typically appear at δ 7.2–7.8 ppm, while piperazine carbons resonate near δ 45–55 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (e.g., calculated for C21H27N4O: [M+H]<sup>+</sup> = 351.2284). Deviations >5 ppm require purity reassessment .

- X-ray Crystallography : Use programs like CCP4 for crystal structure determination if single crystals are obtainable .

Q. What are the common synthetic routes for imidazole-piperazine derivatives like this compound?

- Methodological Answer :

- Step 1 : Imidazole ring formation via cyclization of thiourea intermediates under nickel catalysis .

- Step 2 : Piperazine functionalization using alkylation (e.g., 2-chloroethylimidazole) or acylation (e.g., phenylbutanone coupling) .

- Step 3 : Purification via column chromatography (silica gel, eluent: CH2Cl2/MeOH 9:1) or recrystallization from ethanol .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) between synthesized batches be resolved?

- Methodological Answer :

- Contradiction Analysis : Compare solvent effects (e.g., DMSO vs. CDCl3) and pH-dependent tautomerism in imidazole rings, which alter proton environments .

- Isotopic Labeling : Use -labeled reagents to track nitrogen environments in imidazole and piperazine moieties .

- Dynamic NMR : Study temperature-dependent conformational changes in piperazine rings, which may cause peak splitting .

Q. What strategies optimize the compound’s yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for selective C-N bond formation .

- Reaction Monitoring : Use in-situ FTIR to detect intermediates (e.g., acylated piperazine at 1650–1700 cm<sup>-1</sup>) and adjust reaction times .

- Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted electrophiles .

Q. How does the compound’s dual imidazole-piperazine structure influence its biological activity in antimicrobial assays?

- Methodological Answer :

- Mechanistic Studies : Compare MIC values against reference compounds (e.g., Ketoconazole) in fungal/bacterial strains. Imidazole inhibits cytochrome P450, while piperazine enhances membrane permeability .

- Structure-Activity Relationships (SAR) : Modify substituents (e.g., phenylbutanone vs. fluorophenyl) to assess hydrophobicity and target binding .

- Resistance Profiling : Test against nitrofural-resistant strains to evaluate cross-resistance risks .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Validate protocols using reference standards (e.g., MM0258.07 for piperazine derivatives) .

- Dose-Response Curves : Perform triplicate experiments with positive/negative controls (e.g., Ketoconazole for antifungal assays) .

- Meta-Analysis : Cross-reference data from pharmacological databases (PubChem, ChemIDplus) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.